N,N'-bis(3-fluorophenyl)butanediamide
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Overview
Description
N,N’-bis(3-fluorophenyl)butanediamide: is an organic compound with the molecular formula C16H14F2N2O2 It is characterized by the presence of two 3-fluorophenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-fluorophenyl)butanediamide typically involves the reaction of 3-fluoroaniline with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-fluorophenyl)butanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-fluorophenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted oxides, while reduction can produce fluoro-substituted amines.
Scientific Research Applications
Chemistry: N,N’-bis(3-fluorophenyl)butanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets to develop new therapeutic agents.
Industry: In the industrial sector, N,N’-bis(3-fluorophenyl)butanediamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N,N’-bis(3-fluorophenyl)butanediamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
- N,N’-bis(4-fluorophenyl)butanediamide
- N,N’-bis(2-fluorophenyl)butanediamide
- N,N’-bis(3-chlorophenyl)butanediamide
Comparison: N,N’-bis(3-fluorophenyl)butanediamide is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs with different substituents or substitution patterns, N,N’-bis(3-fluorophenyl)butanediamide may exhibit distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N,N'-bis(3-fluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTXDIVDJJTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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